3-Bromo-2-methylpropyl acetate
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Overview
Description
“3-Bromo-2-methylpropyl acetate” is a chemical compound with the molecular formula C6H11BrO2 . It is also known by other synonyms such as “3-Bromo-2-methylpropyl acetate” and "acetic acid-(γ-bromo-isobutyl ester)" .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methylpropyl acetate” has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of “3-Bromo-2-methylpropyl acetate” could involve nucleophilic substitution mechanisms . These mechanisms are important in the transformation of alkyl halides .Scientific Research Applications
1. Catalysis and Chemical Synthesis
3-Bromo-2-methylpropyl acetate has shown its utility in catalysis and chemical synthesis. A study demonstrated that 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate acted as an efficient ligand for a Rh catalyst, achieving cross-coupling between arylzinc compounds and alkyl electrophiles. This highlights the compound's role in enhancing the specificity of Rh catalysis in chemical synthesis (Ejiri et al., 2010).
2. Organic Chemistry and Derivative Formation
The compound plays a significant role in the formation of organic derivatives. A research on stereospecific conversion of diols into orthoesters involved treatment with acetyl bromide, leading to the formation of 1,3-bromo acetates, showcasing the compound's importance in organic chemical transformations (Aftab et al., 2000).
3. Pharmaceutical and Medicinal Chemistry Applications
In the realm of pharmaceutical and medicinal chemistry, 3-Bromo-2-methylpropyl acetate is used in the synthesis of enantiomerically pure 3-substituted piperidines from lactam, demonstrating its role in the production of pharmacologically relevant compounds (Micouin et al., 1994).
4. Organic Reaction Mechanisms
The compound is also significant in studying organic reaction mechanisms. For instance, it was used in the study of acyloxy neighboring-group participation in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, providing insights into the position of halogen substitution in organic reactions (Hollenberg et al., 1975).
5. Analytical Chemistry
In analytical chemistry, the solubility properties of related compounds like 3-bromo-2-methyl benzoic acid were studied in various solvents, indicating the compound's relevance in understanding solubility and dissolution behaviors of similar compounds in different solvents (Gu et al., 2020).
6. Synthesis and Applications
The compound's potential in synthesis was demonstrated through a one-pot synthesis study, revealing its efficiency and high yield in certain reaction conditions, highlighting its practicality in chemical manufacturing processes (Gong Hong, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-bromo-2-methylpropyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUTLXLSVFBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropyl acetate |
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